molecular formula C9H13Cl2N3O B1525682 2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride CAS No. 1220036-90-7

2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride

Cat. No.: B1525682
CAS No.: 1220036-90-7
M. Wt: 250.12 g/mol
InChI Key: ZXMWHGVAOKKOMQ-UHFFFAOYSA-N
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Description

2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride is a versatile small molecule scaffold used primarily in research and development. Its molecular formula is C9H13Cl2N3O, and it has a molecular weight of 250.13 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride typically involves the reaction of 2-chloropyrazine with piperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(piperidin-4-yloxy)pyrazine hydrochloride is unique due to the presence of both the chlorine atom and the piperidin-4-yloxy group. This combination imparts specific chemical properties and reactivity, making it a valuable scaffold for various applications .

Properties

IUPAC Name

2-chloro-6-piperidin-4-yloxypyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O.ClH/c10-8-5-12-6-9(13-8)14-7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMWHGVAOKKOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CN=CC(=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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